molecular formula C12H17BrO3 B3034945 1-Bromo-2-(2,2-diethoxyethoxy)benzene CAS No. 253429-15-1

1-Bromo-2-(2,2-diethoxyethoxy)benzene

Cat. No.: B3034945
CAS No.: 253429-15-1
M. Wt: 289.16 g/mol
InChI Key: INRXEWBAPFKMKA-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2-diethoxyethoxy)benzene is an organic compound with the molecular formula C12H17BrO3. It is a brominated aromatic ether, characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 2-(2,2-diethoxyethoxy) group. This compound is used extensively in organic synthesis and has various applications in scientific research and industry .

Scientific Research Applications

1-Bromo-2-(2,2-diethoxyethoxy)benzene is used in various scientific research applications, including:

Biochemical Analysis

Biochemical Properties

1-Bromo-2-(2,2-diethoxyethoxy)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in reactions involving bromination and etherification. It can act as a substrate for certain enzymes that catalyze the addition of bromine to organic molecules. Additionally, this compound can interact with proteins through non-covalent interactions, such as hydrogen bonding and van der Waals forces, influencing their structure and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the activity of signaling proteins, leading to alterations in downstream signaling cascades. This can result in changes in gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression levels of target genes, thereby affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light or heat may lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes persisting even after the compound is removed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biochemical properties. The compound can also interact with cofactors, influencing metabolic flux and metabolite levels. These interactions can impact cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may interact with transporters or binding proteins that facilitate its movement within the cell. Once inside the cell, this compound can localize to specific cellular compartments, influencing its accumulation and activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can affect its activity and function, as it may interact with different biomolecules in distinct cellular environments. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and biological effects .

Preparation Methods

The synthesis of 1-Bromo-2-(2,2-diethoxyethoxy)benzene typically involves the reaction of 2-bromophenol with 2,2-diethoxyethanol in the presence of a base and a phase transfer catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction conditions include:

    Reactants: 2-bromophenol, 2,2-diethoxyethanol

    Catalysts: Phase transfer catalyst (e.g., tetrabutylammonium bromide)

    Solvent: Tetrahydrofuran (THF)

    Temperature: 0-20°C

    Atmosphere: Nitrogen or argon

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

1-Bromo-2-(2,2-diethoxyethoxy)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions .

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2,2-diethoxyethoxy)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In coupling reactions, the compound forms a complex with a palladium catalyst, facilitating the formation of biaryl compounds .

Comparison with Similar Compounds

1-Bromo-2-(2,2-diethoxyethoxy)benzene can be compared with other brominated aromatic ethers, such as:

  • 1-Bromo-4-(2,2-diethoxyethoxy)benzene
  • 1-Bromo-2-(2-methoxyethoxy)benzene
  • 1-Bromo-4-(1,2-dibromoethyl)benzene

These compounds share similar structural features but differ in the position of the bromine atom and the nature of the ether substituents. The unique combination of the bromine atom and the 2-(2,2-diethoxyethoxy) group in this compound imparts distinct reactivity and applications .

Properties

IUPAC Name

1-bromo-2-(2,2-diethoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRXEWBAPFKMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=CC=C1Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of KOH pellets (85%, 0.68 g, 10.3 mmol) in water (1.5 mL) was added to 2-bromophenol (1 mL, 8.6 mmol). The mixture was diluted with DMSO (20 mL) and bromoacetaldehyde diethyl acetal (1.43 mL, 9.5 mmol) was added. The mixture was heated at 100° C. for 6 h, cooled to rt, diluted with ether (175 mL), washed with water (3×40 mL) and 5% aq NaOH (40 mL), and dried over MgSO4. Removal of the solvent left 1-(2,2-diethoxyethoxy)-2-bromobenzene (2.62 g, quant) as an oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
175 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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